Keratin 8 is classified under the keratin family, which consists of over 50 different proteins categorized into type I (acidic) and type II (basic) keratins. Keratin 8 falls into the type II category and is encoded by the KRT8 gene located on chromosome 12 in humans. This gene is expressed in tissues characterized by simple epithelia, such as the trachea, lung, stomach, intestine, liver, and kidney .
The extraction and synthesis of keratin 8 can be achieved through various methods:
The extraction processes often require careful control of pH and temperature to prevent degradation of the protein structure. For example, alkali hydrolysis typically involves treating wool fibers with sodium hydroxide at high temperatures (80 °C) for several hours to achieve solubilization .
Keratin 8 has a characteristic coiled-coil structure that contributes to its stability and function as an intermediate filament protein. The protein forms dimers with keratin 18 through head-to-tail interactions, creating a stable filamentous network within epithelial cells.
The molecular weight of keratin 8 is approximately 54 kDa. Its structure includes a central α-helical rod domain flanked by non-helical head and tail domains that are critical for filament assembly and interaction with other cytoskeletal components .
Keratin 8 undergoes various post-translational modifications that influence its function:
These chemical modifications are crucial for regulating keratin dynamics within cells, particularly during processes like apoptosis or cellular stress responses .
Keratin 8 functions primarily as a structural protein within epithelial cells. It forms part of the cytoskeletal framework that maintains cell shape and integrity under mechanical stress. The interaction between keratin 8 and keratin 18 facilitates the formation of resilient filament networks that protect cells from damage.
Research indicates that keratin 8 plays a role in cellular signaling pathways related to stress responses and apoptosis. For instance, its phosphorylation state can modulate interactions with other proteins involved in cell survival and death mechanisms .
Relevant studies have shown that alterations in keratin expression levels can affect cell behavior significantly, including proliferation and apoptosis .
Keratin 8 has several scientific applications:
The KRT8 gene (HGNC:6446) is located on the long arm of chromosome 12 at position 12q13.13 in humans. It spans approximately 52.7 kilobases (GRCh38.p14 assembly) and consists of 10 exons encoding a type II (basic) keratin. The genomic coordinates are NC_000012.12:52,897,191-52,949,954, with transcription oriented from the pter to qter direction [1] [5]. This locus is densely packed with other type II keratins, forming an epidermal differentiation complex. The gene structure is evolutionarily optimized, with the central rod domain (critical for coiled-coil dimer formation) encoded by exons 4–7, while the variable head (N-terminal) and tail (C-terminal) domains are encoded by exons 1–3 and 8–10, respectively. Mutations in this region, particularly in the rod or linker domains, are associated with cryptogenic cirrhosis due to compromised structural integrity of hepatocytes [1] [9].
Keratin 8 exhibits remarkable evolutionary conservation, particularly in vertebrates. The mouse ortholog (Mus musculus), designated EndoA, shares 93% amino acid identity with human KRT8. It is located on chromosome 15 (15 F2 region) and similarly comprises 10 exons [5] [10]. The N-terminal domain of mouse EndoA contains an amphiphilic α-helical motif (residues 1–16) resembling mitochondrial signal peptides, a feature conserved in humans. Cross-species analysis reveals that the rod domain is the most conserved (98% identity), while the head and tail domains show moderate divergence, reflecting adaptation to tissue-specific functions. Frog (Xenopus laevis) KRT8 also shares >85% sequence identity with humans in the rod domain, underscoring its critical role in filament assembly [10].
Table 1: Genomic and Structural Features of Keratin 8
Feature | Homo sapiens | Mus musculus |
---|---|---|
Chromosomal Location | 12q13.13 | 15 F2 |
Gene Length | ~52.7 kb | ~7.8 kb |
Exon Count | 10 | 10 |
Protein Length | 483 aa (isoform 1) | 483 aa |
Rod Domain Identity | 100% | 98% |
The KRT8 promoter contains conserved cis-regulatory elements critical for epithelial-specific expression. Key motifs include AP-1, SP-1, and ETS-binding sites within 2 kb upstream of the transcription start site. Epigenetic studies reveal that the promoter is hypomethylated in simple epithelia (e.g., intestine, liver) but hypermethylated in stratified epithelia (e.g., skin), correlating with tissue-specific expression [1]. Histone modifications, particularly H3K27 acetylation, enhance KRT8 transcription in response to inflammatory signals like TNF-α. The 5'-flanking region also harbors a conserved enhancer module near the KRT8/KRT18 locus, identified through zebrafish-to-human comparative genomics, which drives periderm expression during development [1] [5].
Alternative splicing generates two functionally distinct KRT8 isoforms:
Isoform 1 dominates in undifferentiated epithelial cells and is essential for filament nucleation. Isoform 2, expressed during epithelial stress or differentiation, exhibits altered polymerization kinetics due to truncation of phosphorylation sites in the head domain. Both isoforms dimerize with keratin 18 (KRT18), but cells expressing isoform 2 show increased susceptibility to mechanical stress, suggesting the N-terminal head regulates filament resilience [4].
Phosphorylation at Ser431 in the C-terminal tail domain is a master regulator of keratin reorganization. This modification is catalyzed by ERK1/2 kinases upon activation of the MEK-ERK cascade by ligands like sphingosylphosphorylcholine (SPC). In pancreatic cancer cells (e.g., Panc-1), SPC binding to G-protein-coupled receptors (e.g., S1PRs) triggers MEK-dependent ERK phosphorylation, which directly phosphorylates KRT8-Ser431 within 15 minutes [3] [7]. Phospho-Ser431 induces perinuclear keratin aggregation by weakening filament stability through electrostatic repulsion. This reorganization increases cellular elasticity by 40% and enhances tumor cell migration through confined spaces (e.g., basement membranes). Mutational studies confirm that S431A mutants resist SPC-induced remodeling, while phosphomimetic mutants (S431D) autonomously aggregate keratins [3] [7].
Keratin 8 turnover is governed by the ubiquitin-proteasome pathway (UPP). Phosphorylation at Ser73 (in the head domain) primes KRT8 for ubiquitination by the SCF-E3 ligase complex. Key E2 enzymes involved include UbcH5b, UbcH5c, and Ubc3, but not E2-25K [4] [8]. Polyubiquitinated keratins are degraded by the 26S proteasome, a process inhibited by MG132. Under shear stress (e.g., 7.5–30 dynes/cm² in lung epithelium), phospho-Ser73-KRT8 accumulates in aggresomes—perinuclear inclusions containing ubiquitin and proteasomes. This represents a stress-adaptation mechanism where overloaded proteasomes sequester misfiled keratins. The UPP also regulates keratin dynamics during apoptosis, where caspase-cleaved KRT8 is ubiquitinated [4] [8] [9].
Table 2: Key Post-Translational Modifications of Keratin 8
Modification | Site | Enzyme/Pathway | Functional Consequence |
---|---|---|---|
Phosphorylation | Ser431 | MEK/ERK | Filament reorganization ↑ cell migration |
Phosphorylation | Ser73 | p38 kinase | Ubiquitination targeting ↑ proteasomal degradation |
Ubiquitination | Lys residues | UbcH5b/c, SCF-E3 ligase | Stress-induced aggresome formation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7